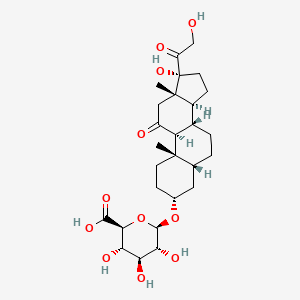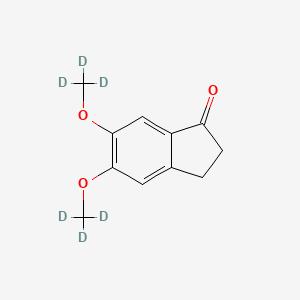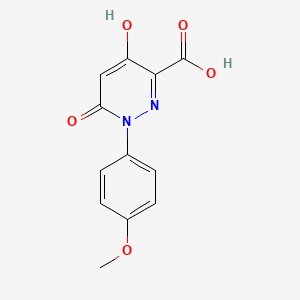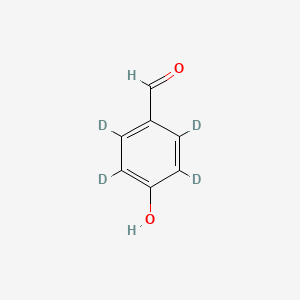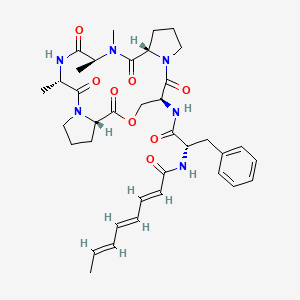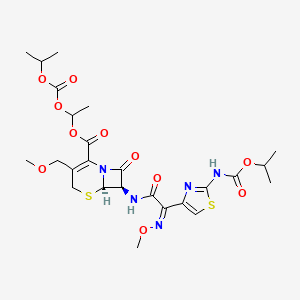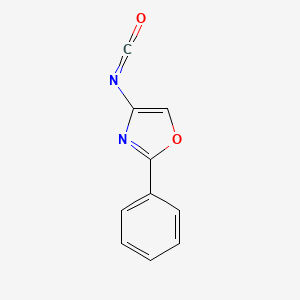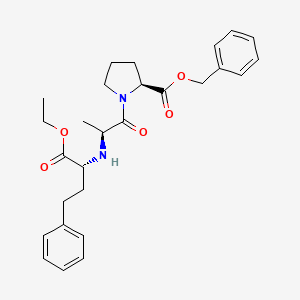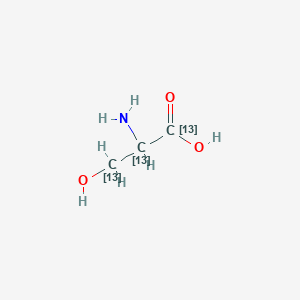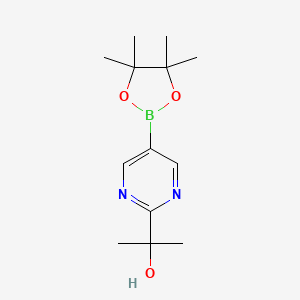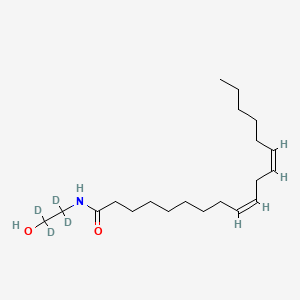
N-Linoleoylethanolamine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Linoleoylethanolamine-d4 (CAS No. 1451194-69-6) is a stable isotope . It is not a hazardous compound . It is also known by other names such as (9Z,12Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9,12-octadecadienamide .
Molecular Structure Analysis
The molecular formula of N-Linoleoylethanolamine-d4 is C20H33D4NO2 . The molecular weight is 327.5379 g/mol . The IUPAC name is (9Z,12Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12-dienamide .Physical And Chemical Properties Analysis
N-Linoleoylethanolamine-d4 is an off-white solid . It has a melting point of 40-42°C . It is soluble in ethanol and DMSO .Applications De Recherche Scientifique
Biochemical Activity : N-Linoleoylethanolamine is one of the N-acylethanolamines (NAEs) whose biochemical activities include effects on inflammation, immune response, and appetite regulation. It has been found to be a substrate for specific enzymes involved in lipid signaling pathways, demonstrating a lower reactivity compared to other NAEs like N-palmitoylethanolamine (Ueda, Yamanaka, & Yamamoto, 2001).
Physiological Effects : N-Linoleoylethanolamine is part of a group of NAEs that show a variety of biological activities. These compounds are formed in animal tissues, and their metabolism is crucial for understanding their physiological roles, including potential anti-inflammatory and immunomodulatory effects (Okamoto, Morishita, Tsuboi, Tonai, & Ueda, 2004).
Diet and Metabolism : Dietary fatty acids can impact the levels of NAEs in the plasma, suggesting a direct link between diet and the regulation of these lipid signaling molecules. Studies have shown that dietary changes can modulate the levels of various NAEs, including N-Linoleoylethanolamine (Jones, Lin, Gillingham, Yang, & Omar, 2014).
Regulation of Satiety : N-Linoleoylethanolamine, among other unsaturated fatty acid ethanolamides, is regulated in response to feeding, suggesting its involvement in the control of food intake and energy homeostasis (Fu, Astarita, Gaetani, Kim, Cravatt, Mackie, & Piomelli, 2007).
Role in Neurotransmitter Activity : Certain NAEs, including N-Linoleoylethanolamine, are found to activate the transient receptor potential vanilloid 1 (TRPV1) on sensory neurons, which suggests their role in modulating sensory and pain pathways (Movahed, Jönsson, Birnir, Wingstrand, Jørgensen, Ermund, Sterner, Zygmunt, & Högestätt, 2005).
Orientations Futures
The study of N-acylethanolamines (NAEs), including N-Linoleoylethanolamine-d4, may offer new opportunities to gain insight into regulatory functions of endocannabinoids in the context of normal and abnormal brain function . Notably, concentrations of certain NAEs have been shown to increase with age in males .
Propriétés
IUPAC Name |
(9Z,12Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12-dienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9-/i18D2,19D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXDGUVSAAQARU-UKNLGWMGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Linoleoylethanolamine-d4 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)
